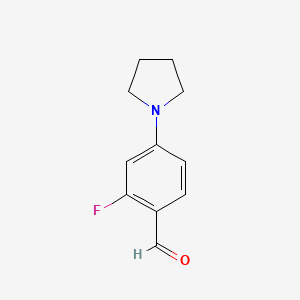

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBTRRKFABLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Pyrrolidin 1 Ylbenzaldehyde

Reactivity of the Aldehyde Moiety in 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde

The aldehyde group is the primary site of reactivity in this compound, undergoing a variety of transformations typical of aromatic aldehydes. These reactions are, however, modulated by the electronic effects of the pyrrolidinyl and fluoro substituents.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. However, the strong electron-donating effect of the para-pyrrolidinyl group increases the electron density on the carbonyl carbon through resonance, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). This is a general trend observed in benzaldehydes bearing electron-donating groups.

Oxidation and Reduction: The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-pyrrolidin-1-ylbenzoic acid, using common oxidizing agents. Conversely, it can be reduced to the corresponding benzyl alcohol, (2-fluoro-4-pyrrolidin-1-yl)methanol, with reducing agents like sodium borohydride.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. The reaction with this compound is expected to proceed to form a substituted alkene. The electron-donating nature of the pyrrolidinyl group may influence the reaction rate.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. Treatment of this compound with a phosphorus ylide would yield the corresponding substituted styrene derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

| Reaction Type | Reagents | Expected Product |

| Nucleophilic Addition | Nu:- | Adduct at the carbonyl carbon |

| Oxidation | [O] | 2-Fluoro-4-pyrrolidin-1-ylbenzoic acid |

| Reduction | [H] | (2-Fluoro-4-pyrrolidin-1-yl)methanol |

| Knoevenagel Condensation | Active methylene compound | Substituted alkene |

| Wittig Reaction | Phosphorus ylide | Substituted styrene |

Electron-Donating Effects of the Pyrrolidinyl Substituent on Aromatic Reactivity

The pyrrolidinyl group at the para position is a potent electron-donating group, significantly influencing the reactivity of the aromatic ring. This effect is primarily due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring through resonance (a +M effect), which outweighs its inductive electron-withdrawing effect (-I effect).

This strong electron donation has several consequences:

Increased Nucleophilicity of the Aromatic Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. The ortho and meta positions relative to the pyrrolidinyl group (and ortho to the aldehyde) are activated.

Decreased Electrophilicity of the Aldehyde: As mentioned earlier, the delocalization of electrons into the ring and towards the aldehyde group reduces the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.

| Effect | Description | Consequence |

| Resonance (+M) | Delocalization of the nitrogen lone pair into the aromatic ring. | Strong activation of the aromatic ring towards electrophilic attack. |

| Inductive (-I) | Electron withdrawal through the sigma bond due to the electronegativity of nitrogen. | Weaker effect, overshadowed by the resonance effect. |

Stereoelectronic Influence of the Ortho-Fluorine Atom on Reaction Pathways

The fluorine atom at the ortho position exerts significant stereoelectronic effects that can modulate the reactivity and conformation of this compound.

Inductive Effect (-I): Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the adjacent carbonyl carbon, potentially counteracting the electron-donating effect of the pyrrolidinyl group to some extent.

Conformational Preference: The presence of the ortho-fluorine atom can influence the rotational barrier of the aldehyde group. Due to steric and electrostatic repulsion between the fluorine atom and the carbonyl oxygen, the s-trans conformation, where the aldehyde group is directed away from the fluorine, is expected to be favored. This conformational preference can impact the accessibility of the carbonyl carbon to incoming nucleophiles.

Through-Space Interactions: The ortho-fluorine can engage in through-space interactions with reacting centers. For instance, it can influence the transition state of reactions at the aldehyde by electrostatic interactions.

The interplay between the electron-withdrawing nature of the ortho-fluorine and the electron-donating pyrrolidinyl group creates a "push-pull" electronic environment within the molecule, which can lead to complex reactivity patterns that are not simply the sum of the individual substituent effects.

| Effect | Description | Influence on Reactivity |

| Inductive (-I) | Strong electron withdrawal by the fluorine atom. | Increases the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Repulsion between the ortho-fluorine and the aldehyde group. | Favors the s-trans conformation, potentially affecting nucleophilic attack. |

| Through-Space Interactions | Electrostatic interactions with nearby reacting centers. | Can stabilize or destabilize reaction transition states. |

Exploration of Specific Reaction Mechanisms and Intermediates

Kinetic studies on related systems, such as the nucleophilic aromatic substitution of fluorobenzaldehydes, indicate that the reaction rates are highly dependent on the nature and position of the substituents. For this compound, the strong electron-donating pyrrolidinyl group would be expected to slow down the rate of nucleophilic addition to the aldehyde compared to unsubstituted benzaldehyde.

Thermodynamic data, such as proton affinities, have been studied for various substituted benzaldehydes. For fluorobenzaldehydes, the proton affinity is generally lower than that of benzaldehyde, indicating that the fluorine substituent destabilizes the protonated species. The presence of the electron-donating pyrrolidinyl group in the target molecule would likely increase its proton affinity.

A comprehensive thermodynamic analysis would require experimental determination of enthalpies of formation, vaporization, and sublimation.

In-situ spectroscopic techniques are powerful tools for elucidating reaction mechanisms by allowing for the observation of intermediates and the tracking of reactant and product concentrations over time.

NMR Spectroscopy: In-situ NMR could be employed to monitor the progress of reactions such as the Knoevenagel condensation or the Wittig reaction. By observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product, kinetic information could be obtained. The detection of transient intermediates may also be possible under certain conditions.

IR Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The characteristic C=O stretching frequency of the aldehyde in this compound would shift or disappear upon reaction, providing a means to follow the reaction progress. For example, in a Wittig reaction, the disappearance of the aldehyde C=O stretch and the appearance of C=C stretching bands of the alkene product could be monitored.

While no specific in-situ spectroscopic studies on this compound were found, the application of these techniques to similar aromatic aldehydes is well-documented and would be invaluable in understanding the detailed mechanistic pathways of its reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Pyrrolidin 1 Ylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of an aromatic aldehyde will display characteristic signals for the aldehydic proton, aromatic protons, and any substituent protons. For this compound, the aldehydic proton (CHO) is expected to appear as a distinct singlet in the downfield region, typically around 10 ppm, due to the deshielding effect of the carbonyl group. docbrown.infobrainly.com The protons of the pyrrolidine (B122466) ring will exhibit signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom are expected to be shifted downfield compared to those further away. The aromatic region will show a more complex pattern due to the substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | ~9.8 - 10.2 | Singlet |

| Aromatic H (position 3) | ~6.2 - 6.4 | Doublet |

| Aromatic H (position 5) | ~6.3 - 6.5 | Doublet of doublets |

| Aromatic H (position 6) | ~7.5 - 7.7 | Doublet |

| Pyrrolidine CH₂ (adjacent to N) | ~3.3 - 3.5 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the 190-200 ppm range. brainly.com The aromatic carbons will have distinct chemical shifts influenced by the electron-donating pyrrolidine group and the electron-withdrawing fluorine and aldehyde groups. The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | ~190 - 195 |

| Aromatic C-1 (C-CHO) | ~120 - 125 |

| Aromatic C-2 (C-F) | ~160 - 165 (d, ¹JC-F ≈ 240-250 Hz) |

| Aromatic C-3 | ~98 - 102 |

| Aromatic C-4 (C-N) | ~155 - 160 |

| Aromatic C-5 | ~110 - 115 |

| Aromatic C-6 | ~130 - 135 |

| Pyrrolidine CH₂ (adjacent to N) | ~47 - 50 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show couplings between adjacent aromatic protons and between the protons within the pyrrolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1705 cm⁻¹ for aromatic aldehydes. pressbooks.pubdocbrown.info The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring will appear just below 3000 cm⁻¹. The C-N stretching of the pyrrolidine group and the C-F stretching will also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations often give strong signals in Raman spectra.

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2990 - 2850 | IR, Raman |

| Aldehyde C-H Stretch | 2850 - 2750 | IR |

| Carbonyl (C=O) Stretch | 1705 - 1680 | IR (strong), Raman |

| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR |

A normal coordinate analysis can be performed to provide a more detailed and quantitative interpretation of the vibrational spectra. This computational method involves calculating the force constants for the various bonds and angles within the molecule. By solving the vibrational secular equation, the vibrational frequencies and the potential energy distribution (PED) for each normal mode can be determined. The PED allows for a precise assignment of the observed spectral bands to specific vibrational modes of the molecule, rather than just to individual functional groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₁H₁₂FNO), the molecular ion peak [M]⁺ would be expected at m/z 193. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the aldehyde group (CHO, 29 amu) leading to a fragment at m/z 164. Another common fragmentation for benzaldehydes is the loss of a hydrogen atom, resulting in a stable benzoyl cation [M-H]⁺ at m/z 192. Fragmentation of the pyrrolidine ring could also be observed. For instance, the mass spectrum of the related compound 4-chlorobenzaldehyde shows a prominent [M-H]⁺ peak. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 192 | [M-H]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are of significant interest due to the presence of both an electron-donating group (pyrrolidin-1-yl) and an electron-withdrawing group (benzaldehyde) on the aromatic ring. This arrangement gives rise to interesting photophysical phenomena.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The pyrrolidinyl group, acting as a strong electron donor, and the aldehyde group, an electron acceptor, are in conjugation with the benzene (B151609) ring. This extended π-system is anticipated to result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Compounds with a donor-π-acceptor (D-π-A) architecture, such as this compound, often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of charge polarization, which is significantly enhanced in the excited state. This charge transfer from the electron-donating pyrrolidinyl group to the electron-withdrawing aldehyde group through the π-conjugated system is a key feature of its photophysics.

The occurrence of ICT can be observed through several photophysical parameters:

Stokes Shift: A large Stokes shift (the difference between the absorption and emission maxima) is a hallmark of a significant change in geometry and electronic distribution between the ground and excited states, which is characteristic of ICT.

Solvatochromism: The absorption and emission spectra of ICT compounds are often sensitive to the polarity of the solvent. A bathochromic shift in the emission maximum with increasing solvent polarity is typically observed, indicating a more stabilized, polar excited state.

While specific experimental data for this compound is not available, studies on analogous compounds, such as chalcones derived from 4-(pyrrolidin-1-yl)benzaldehyde, have demonstrated significant ICT characteristics. These related compounds exhibit large Stokes shifts and pronounced solvatochromism, suggesting that this compound would likely display similar behavior.

Table 2: Expected Photophysical Characteristics of this compound

| Parameter | Expected Observation | Rationale |

| Absorption Maximum (λabs) | Bathochromic shift compared to benzaldehyde | Extended conjugation from donor and acceptor groups. |

| Emission Maximum (λem) | Dependent on solvent polarity | Stabilization of the ICT excited state in polar solvents. |

| Stokes Shift | Large | Significant change in electronic distribution upon excitation. |

| Quantum Yield | Moderate to high | Dependent on non-radiative decay pathways. |

| Solvatochromism | Positive (red shift in emission with increasing solvent polarity) | Stabilization of the polar ICT excited state. |

Note: This table is based on the expected behavior of D-π-A systems and data from analogous compounds. Experimental validation is necessary.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction experiment on this compound would yield detailed information about its crystal structure. The initial step in this analysis is the determination of the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic, etc.). Subsequent analysis of the diffraction pattern's symmetry would lead to the assignment of the space group, which describes the symmetry elements present in the crystal lattice.

The molecular conformation in the solid state, including the planarity of the benzaldehyde moiety and the orientation of the pyrrolidine ring relative to the aromatic ring, would be precisely determined. Furthermore, intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking would be elucidated, providing insights into the crystal packing.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental determination is required to obtain this definitive structural information.

Despite a thorough search for scientific literature, specific experimental data on the crystal structure and intermolecular interactions of this compound is not available in the public domain. Detailed crystallographic studies, which are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, appear not to have been published for this particular compound.

Therefore, a detailed discussion under the section "Elucidation of Intermolecular Interactions and Crystal Packing" cannot be provided at this time. This section would typically involve an in-depth analysis of data obtained from techniques such as single-crystal X-ray diffraction. Such an analysis would reveal:

Intermolecular Forces: Identification and characterization of the non-covalent interactions that govern how individual molecules of this compound associate with each other. These could include hydrogen bonds, halogen bonds (involving the fluorine atom), dipole-dipole interactions, and van der Waals forces.

Crystal Packing Motifs: Description of the recurring patterns and arrangements of molecules within the crystal lattice, such as dimers, chains, layers, or more complex three-dimensional networks.

Crystallographic Data: A summary of key parameters that define the crystal structure, which would be presented in a data table. This would include information like the crystal system, space group, unit cell dimensions, and atomic coordinates.

Without access to a published crystal structure, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy for this article. Further experimental research, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be necessary to generate the data required to populate this section.

Synthesis and Exploration of 2 Fluoro 4 Pyrrolidin 1 Ylbenzaldehyde Derivatives As Versatile Scaffold Components

Rational Design Principles for Derivatives Bearing the 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde Core

The aldehyde group is the primary site for a multitude of chemical transformations, making it a focal point for derivatization. Its electrophilic carbon atom readily reacts with various nucleophiles, providing a gateway to diverse molecular architectures. Condensation reactions are a cornerstone of this strategy. For instance, the reaction with active methylene (B1212753) compounds, such as ketones or nitriles, leads to the formation of α,β-unsaturated systems. ijarsct.co.inscispace.com The Claisen-Schmidt condensation, which involves the reaction with a ketone in the presence of a base, is a classic method to generate chalcones and related enones. researchgate.net Similarly, condensation with amine derivatives like hydrazines, hydroxylamines, and semicarbazides yields hydrazones, oximes, and semicarbazones, respectively. These reactions are fundamental in creating Schiff bases, which are pivotal intermediates and target molecules in various chemical fields.

The pyrrolidine (B122466) ring offers another avenue for structural diversification. While the nitrogen atom's nucleophilicity is crucial for the initial synthesis of the core scaffold, the saturated carbon backbone of the ring can also be functionalized. Substituents can be introduced to the pyrrolidine ring prior to its coupling with the fluorobenzaldehyde precursor. This allows for the incorporation of various functional groups (e.g., hydroxyl, alkyl, or carboxyl groups) at the C-2, C-3, or C-4 positions. These modifications can influence the molecule's conformation, basicity, and lipophilicity. nih.gov For example, the puckering of the five-membered ring can be controlled by the stereoelectronic effects of its substituents. nih.gov The nitrogen atom itself, being a secondary amine in the parent pyrrolidine, confers basicity to the scaffold, a property that can be fine-tuned by substituents on the ring. nih.gov

Advanced Synthetic Pathways to Complex Architectures

Building upon the rational design principles, specific synthetic pathways are employed to construct complex molecules from the this compound core. Condensation reactions, in particular, provide efficient routes to chalcones and thiosemicarbazones, two classes of compounds with significant biological and chemical interest.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are synthesized through the Claisen-Schmidt condensation. ijarsct.co.in This reaction involves the base-catalyzed aldol (B89426) condensation of an aromatic aldehyde with a ketone containing α-hydrogens, followed by dehydration to yield the α,β-unsaturated ketone. ijarsct.co.inscispace.com In the context of the this compound core, this pathway allows for the combination of its unique electronic features with a second aromatic or heterocyclic ring system derived from the ketone.

The typical procedure involves dissolving this compound and a selected acetophenone (B1666503) derivative in a solvent like ethanol, followed by the addition of an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sapub.orgresearchgate.net The reaction mixture is stirred at room temperature or gently heated to completion. sapub.org The resulting chalcone (B49325) often precipitates from the reaction mixture and can be purified by recrystallization. This method's versatility allows for the synthesis of a large library of derivatives by varying the acetophenone component.

Below is a table of representative chalcone derivatives synthesized from this compound.

| Acetophenone Reactant | Resulting Chalcone Derivative Name |

| Acetophenone | (E)-1-phenyl-3-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | (E)-3-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| 4'-Nitroacetophenone | (E)-3-(2-fluoro-4-(pyrrolidin-1-yl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

This table is illustrative of potential derivatives and does not represent exhaustive experimental data.

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.gov These derivatives are known for their wide range of biological activities and their ability to act as ligands for metal complexes. nih.govnih.gov The synthesis is typically a straightforward one-pot reaction.

The general synthetic route involves reacting this compound with a substituted or unsubstituted thiosemicarbazide in a suitable solvent, often ethanol. nih.govchemmethod.com The reaction is frequently catalyzed by a few drops of a mineral acid, such as sulfuric acid, and may be heated to reflux to ensure completion. The resulting thiosemicarbazone product often precipitates upon cooling and can be isolated by filtration and purified by recrystallization. chemmethod.com The variation in the thiosemicarbazide reactant (e.g., by substituting the N4 position) allows for the systematic modification of the final derivative's properties. nih.gov

Below is a table of representative thiosemicarbazone derivatives synthesized from this compound.

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone Derivative Name |

| Thiosemicarbazide | 2-((2-fluoro-4-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide |

| 4-Phenylthiosemicarbazide | 2-((2-fluoro-4-(pyrrolidin-1-yl)phenyl)methylene)-N-phenylhydrazine-1-carbothioamide |

| 4-Ethylthiosemicarbazide | N-ethyl-2-((2-fluoro-4-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide |

| 4,4-Dimethylthiosemicarbazide | 2-((2-fluoro-4-(pyrrolidin-1-yl)phenyl)methylene)-N,N-dimethylhydrazine-1-carbothioamide |

This table is illustrative of potential derivatives and does not represent exhaustive experimental data.

Construction of Heterocyclic Ring Systems (e.g., Pyrimidines, Fused Heterocycles)

The aldehyde functional group of this compound is a key handle for its incorporation into various heterocyclic systems through multicomponent reactions. These reactions are highly efficient, combining three or more reactants in a single step to generate complex products, often with high atom economy.

One of the most prominent applications of aryl aldehydes in heterocyclic synthesis is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction, typically catalyzed by an acid, yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. When this compound is employed as the aldehyde component, it leads to the formation of dihydropyrimidines bearing its characteristic substituted phenyl group at the 4-position. These structures serve as valuable scaffolds for further functionalization.

Another significant multicomponent reaction is the Hantzsch pyridine (B92270) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can be subsequently oxidized to the corresponding pyridine derivative. The use of this compound in this synthesis allows for the introduction of the 2-fluoro-4-(pyrrolidin-1-yl)phenyl moiety into the 4-position of the pyridine ring, a common structural motif in pharmacologically active compounds.

Beyond these classical reactions, the aldehyde can participate in the synthesis of various fused heterocyles . For instance, it can react with active methylene compounds and a sulfur source in the Gewald reaction to produce substituted 2-aminothiophenes. These thiophenes can then undergo further cyclization reactions to form fused systems like thieno[2,3-d]pyrimidines. Similarly, condensation with o-phenylenediamines can lead to the formation of benzimidazole (B57391) derivatives, or reaction with hydrazides can yield triazine systems. The electron-donating pyrrolidine group can facilitate these condensation reactions, while the ortho-fluoro substituent can influence the regioselectivity and subsequent reactivity of the formed heterocyclic ring.

| Reaction Type | Key Reactants | Resulting Heterocycle | Substituent Position |

|---|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidine | 4-(2-Fluoro-4-pyrrolidin-1-yl)phenyl |

| Hantzsch Synthesis | β-ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine/Pyridine | 4-(2-Fluoro-4-pyrrolidin-1-yl)phenyl |

| Gewald Reaction | α-cyanoester, Sulfur | 2-Aminothiophene | Phenyl group on thiophene |

| Condensation | o-phenylenediamine | Benzimidazole | 2-(2-Fluoro-4-pyrrolidin-1-yl)phenyl |

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

While the aldehyde group is the primary site for many transformations, the aryl ring of this compound and its derivatives can also be functionalized using modern cross-coupling methodologies. These reactions are pivotal for the construction of biaryl and more complex aromatic systems.

To participate in cross-coupling, the aryl ring typically requires a leaving group, such as a halide (Br, I) or a triflate. Although the parent compound has a fluorine atom, C-F bond activation for cross-coupling is challenging and often requires specific catalytic systems. A more common strategy involves modifying a derivative of the starting aldehyde. For example, if the synthesis starts from a brominated precursor to this compound, this bromine atom can be retained and used in subsequent cross-coupling reactions after the desired heterocyclic core has been constructed.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. A derivative of our scaffold, for instance, a pyrimidine (B1678525) synthesized via the Biginelli reaction and containing an additional aryl bromide, could be coupled with various arylboronic acids. This approach allows for the introduction of a wide range of aryl or heteroaryl substituents, creating extensive libraries of biaryl-containing heterocyclic compounds. The choice of palladium catalyst and ligands is crucial and can influence the stereochemical outcome in cases where new chiral centers are formed or existing ones are affected.

Similarly, the Heck reaction , which couples an organohalide with an alkene, can be employed. This reaction is instrumental in forming new carbon-carbon bonds and introducing vinyl-aryl structures, which can be further manipulated. The reaction typically proceeds with retention of stereochemistry at the double bond, providing a reliable method for synthesizing specific isomers.

These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the creation of complex molecules with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Stereochemical Control and Chirality in Derivative Synthesis

Many of the reactions involving this compound can lead to the formation of new stereocenters. Controlling the three-dimensional arrangement of atoms in these derivatives is critical, as stereochemistry often dictates the biological activity and physical properties of a molecule.

Enantioselective and Diastereoselective Synthesis

The synthesis of chiral derivatives from the achiral this compound requires the use of chiral reagents, catalysts, or auxiliaries.

Enantioselective Synthesis: This approach aims to produce one enantiomer of a chiral product in excess over the other. In the context of our scaffold, an enantioselective reaction could involve the addition of a nucleophile to the aldehyde's carbonyl group. For example, an organocatalyzed asymmetric aldol reaction, using a chiral prolinamide catalyst, could generate a chiral β-hydroxy ketone with high enantiomeric excess. Similarly, enantioselective versions of the Biginelli and Hantzsch reactions have been developed using chiral Brønsted or Lewis acid catalysts. These methods allow for the direct synthesis of optically active dihydropyrimidines and dihydropyridines.

Diastereoselective Synthesis: When a reaction creates a new stereocenter in a molecule that already contains one, the two resulting diastereomers may be formed in unequal amounts. For instance, if a derivative of this compound is first modified to contain a chiral center (e.g., through an enantioselective reaction), a subsequent reaction to create a second stereocenter can be influenced by the first. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For example, the reduction of a ketone in a derivative that already possesses a chiral center can be highly diastereoselective, favoring the formation of one diastereomeric alcohol over the other.

Impact of Stereochemistry on Molecular Conformation

The introduction of fluorine atoms can significantly influence the conformation of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect and the anomeric effect. The gauche effect describes the tendency of electronegative groups to prefer a gauche (60°) dihedral angle over an anti (180°) arrangement. A generalized anomeric effect, involving electron delocalization from the nitrogen lone pair into an anti-periplanar C-F antibonding orbital (nN→σ*CF), can impart a strong conformational bias, stabilizing specific puckering modes of the pyrrolidine ring.

These conformational preferences, dictated by the stereochemistry of the substituents, are crucial as they determine how the molecule interacts with other molecules, such as biological receptors or other components in a material. Computational modeling and NMR spectroscopy are key techniques used to study these conformational preferences and understand the relationship between stereochemistry and molecular shape.

Structure-Activity/Property Relationship (SAR/SPR) Studies on Derivative Libraries

By systematically modifying the structure of this compound and synthesizing libraries of related compounds, researchers can establish Structure-Activity Relationships (SAR) or Structure-Property Relationships (SPR). These studies are fundamental to rational drug design and materials science.

Correlation of Structural Modifications with Chemical Reactivity Profiles

While SAR studies often focus on biological activity, understanding how structural changes affect the fundamental chemical reactivity of a molecule is equally important. For a library of derivatives based on the this compound scaffold, several correlations can be investigated.

Electronic Effects: The electronic nature of the aromatic ring is influenced by the interplay between the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom and aldehyde group. If additional substituents are introduced onto the aromatic ring (e.g., via cross-coupling), their electronic properties (whether they are electron-donating or electron-withdrawing) will further modulate the reactivity of the scaffold. For instance, the rate of nucleophilic addition to the aldehyde's carbonyl carbon can be correlated with the Hammett parameter (σ) of the substituents on the ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates with nucleophiles.

Steric Effects: The size and position of substituents can sterically hinder certain reaction pathways. The ortho-fluoro group already imposes some steric constraint around the aldehyde. Adding larger groups at adjacent positions could, for example, decrease the rate of reactions that require a sterically accessible aldehyde. The steric bulk of substituents can also influence the equilibrium between different conformations of the molecule, which in turn can affect reactivity.

Reactivity of the Heterocyclic Core: For derivatives where the aldehyde has been used to construct a heterocyclic ring, SAR studies can probe the reactivity of the new ring system. For example, in a library of substituted pyrimidines, one could study how different groups on the phenyl moiety affect the pKa of the pyrimidine nitrogens or its susceptibility to electrophilic or nucleophilic attack.

These studies, often involving kinetic measurements and computational analysis, provide a deeper understanding of the chemical behavior of the scaffold and its derivatives. This knowledge is invaluable for designing molecules with specific reactivity profiles, whether for optimizing a synthetic route or for creating a molecule that can undergo a specific chemical transformation in a complex environment.

| Structural Modification | Predicted Effect on Reactivity | Example Reaction |

|---|---|---|

| Addition of Electron-Withdrawing Group (EWG) to Phenyl Ring | Increases electrophilicity of aldehyde carbonyl | Faster nucleophilic addition (e.g., Grignard reaction) |

| Addition of Electron-Donating Group (EDG) to Phenyl Ring | Decreases electrophilicity of aldehyde carbonyl | Slower nucleophilic addition |

| Introduction of bulky ortho-substituent | Steric hindrance at the reaction center | Slower reaction rates for aldehyde-based condensations |

| Modification of Pyrrolidine Ring | Alters electron-donating strength and conformation | Changes in reaction kinetics and stereoselectivity |

Understanding the Influence of Substituents on Molecular Interactions

The this compound scaffold serves as a foundational structure whose molecular interaction profile can be finely tuned through the strategic placement of various substituents. The interplay between the inherent electronic properties of the scaffold and the effects of added functional groups dictates the molecule's ability to engage in various non-covalent interactions, which are critical for its biological activity and material properties. The existing framework contains a strong electron-donating pyrrolidine group and a moderately electron-withdrawing aldehyde group, positioned para to each other on a benzene (B151609) ring that is also substituted with a highly electronegative fluorine atom. This arrangement creates a polarized π-system, which is susceptible to modulation by additional substituents.

The influence of a substituent is generally understood through its combined inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of π-electrons across the aromatic system. nih.gov The position of a new substituent on the aromatic ring is crucial, as its effects can either complement or oppose the existing electronic landscape.

Electronic Modulation of the Benzaldehyde (B42025) Ring

Substituents added to the benzaldehyde ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or other carbonyls (-C(O)R) decrease the electron density on the aromatic ring. When placed on the this compound scaffold, an EWG would work in concert with the aldehyde and fluorine groups to further polarize the molecule. This increased polarization enhances the electrophilic character of the aldehyde's carbonyl carbon and increases the acidity of the aldehyde proton. Consequently, the carbonyl oxygen becomes a stronger hydrogen bond acceptor. Studies on other aromatic systems have shown that the presence of EWGs generally leads to stronger hydrogen bonds. nih.gov

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect due to its high electronegativity. It also has a weaker, resonance-donating effect. This combination influences the local charge distribution and can affect the orientation of the molecule within a binding pocket.

Impact on Key Molecular Interactions

The modulation of the scaffold's electronic properties by substituents directly impacts its capacity for specific molecular interactions:

Hydrogen Bonding: The primary hydrogen bond acceptor is the oxygen atom of the aldehyde group. As described, the strength of this interaction is highly sensitive to the electronic nature of substituents on the ring. An EWG will increase the negative partial charge on the oxygen, making it a more potent hydrogen bond acceptor, while an EDG will have the opposite effect.

π-π Interactions: The aromatic ring itself can engage in π-π stacking or π-cation interactions. Increasing the electron density of the ring with EDGs enhances its ability to interact with electron-poor binding partners. Conversely, decreasing the density with EWGs makes it a better partner for electron-rich systems.

The following table summarizes the predicted influence of representative substituents on the molecular properties and interaction potential of the this compound scaffold, based on established chemical principles. nih.govnih.gov

| Substituent (X) | Hammett Constant (σp) | Classification | Expected Effect on Ring Electron Density | Predicted Impact on Aldehyde H-Bond Acceptor Strength |

| -NO₂ | 0.78 | Strong EWG | Significantly Decreased | Strong Increase |

| -CN | 0.66 | Strong EWG | Decreased | Increase |

| -Cl | 0.23 | Weak EWG | Slightly Decreased | Slight Increase |

| -H | 0.00 | Neutral | Baseline | Baseline |

| -CH₃ | -0.17 | Weak EDG | Slightly Increased | Slight Decrease |

| -OCH₃ | -0.27 | Moderate EDG | Increased | Decrease |

| -N(CH₃)₂ | -0.83 | Strong EDG | Significantly Increased | Strong Decrease |

This table is illustrative and based on general principles of physical organic chemistry. Hammett constants (σp) are a measure of the electronic effect of a substituent in the para position.

Future Directions and Broader Academic Impact of 2 Fluoro 4 Pyrrolidin 1 Ylbenzaldehyde Research

Expansion of Synthetic Methodologies towards Complex Architectures

There is no available research that details methodologies for elaborating the 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde core into more complex molecular architectures.

Advanced Computational Approaches for Predictive Modeling

Specific computational studies, such as Density Functional Theory (DFT) calculations, aimed at creating predictive models for the reactivity or properties of this compound have not been reported. While computational studies are common for related structures to understand their electronic properties and reactivity, this specific molecule has not been a published subject of such research. nih.govresearchgate.net

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Theory

No interdisciplinary studies have been published that specifically integrate the synthesis, detailed spectroscopic analysis, and theoretical investigation of this compound.

Contribution to the Understanding of Structure-Reactivity Relationships in Fluorinated Benzaldehydes and Pyrrolidine (B122466) Scaffolds

While structure-activity relationship (SAR) studies are crucial in medicinal chemistry, and have been conducted on various pyrrolidine derivatives, nih.govnih.govrsc.org there are no published SAR studies that focus on or include this compound. Therefore, its specific contribution to the broader understanding of structure-reactivity relationships within this class of compounds remains undefined.

Q & A

Basic Research Questions

Q. What is a reliable laboratory-scale synthesis method for 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde?

- Methodological Answer : React 2-fluorobenzaldehyde with pyrrolidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heat the mixture at 150°C for 20 hours under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, extract the product with ethyl acetate, wash with ammonium chloride solution to remove excess amine, dry over MgSO₄, and concentrate under reduced pressure. This yields the compound as a brown oil with a 93% yield .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer :

- 1H NMR Analysis : Key signals include the aldehyde proton at δ 10.01 ppm (singlet), aromatic protons (δ 7.61–6.75 ppm), and pyrrolidine protons (δ 3.33–1.96 ppm) .

- Elemental Analysis : Verify nitrogen content (expected 7.99%) to confirm purity .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : After extraction with ethyl acetate, wash the organic layer with ammonium chloride to neutralize unreacted amines. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Further purification via column chromatography (silica gel, hexane/ethyl acetate gradient) may be required for higher purity .

Advanced Research Questions

Q. How can reaction temperature influence the synthesis of this compound?

- Methodological Answer : Temperature optimization is critical for balancing reaction rate and side-product formation. Studies suggest testing a range (35–55°C) to identify optimal conditions. Higher temperatures accelerate nucleophilic aromatic substitution but may degrade the aldehyde group. Use a glycerin bath for precise thermal control and monitor intermediates via TLC .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodological Answer : The compound acts as a key electrophilic intermediate in multicomponent reactions. For example, condensation with cyanothioacetamide in n-butanol under microwave irradiation (e.g., 150°C, 20 hours) forms quinoline derivatives. The aldehyde group facilitates Knoevenagel-type condensations, while the pyrrolidine moiety stabilizes transition states .

Q. How to address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Systematically vary parameters such as amine stoichiometry (e.g., 1.0–1.2 equivalents), solvent polarity (DMF vs. DMSO), and base strength (K₂CO₃ vs. Cs₂CO₃). Use HPLC or GC-MS to quantify byproducts (e.g., Schiff bases or oxidation products). Reproduce protocols from literature and cross-validate with spectroscopic data .

Q. What experimental design considerations are crucial when using this compound in novel reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Test variables like solvent polarity, catalyst loading, and substituent effects on the benzaldehyde ring.

- Analytical Workflow : Combine LC-MS for reaction monitoring, X-ray crystallography for structural confirmation, and DFT calculations to predict reactivity.

- Case Study : In synthesizing spirocyclic compounds, evaluate steric effects of the pyrrolidine ring on regioselectivity using NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.